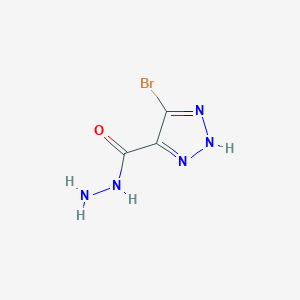

5-bromo-2H-triazole-4-carbohydrazide

Description

The Significance of the Triazole Scaffold in Contemporary Chemical Research

The triazole ring, a five-membered heterocycle with three nitrogen atoms, exists in two primary isomeric forms: 1,2,3-triazole and 1,2,4-triazole (B32235). benthamdirect.comchemijournal.com This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of pharmacologically active agents. nih.gov The unique properties of the triazole ring, including its aromaticity, dipole character, and ability to form hydrogen bonds, contribute to its versatile applications. acs.org

Triazole derivatives have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netfrontiersin.org Notable examples of commercially successful drugs containing a triazole moiety include the antifungal agent fluconazole (B54011) and the antiviral drug ribavirin. lifechemicals.com Beyond medicine, triazoles are integral to materials science, finding use in the development of corrosion inhibitors, ionic liquids, and light-emitting polymers. benthamdirect.comlifechemicals.com The advent of "click chemistry," a set of powerful and reliable reactions, has further propelled the synthesis and application of 1,2,3-triazoles in various scientific disciplines. chemijournal.com

Carbohydrazide (B1668358) Moiety: A Versatile Synthon and Pharmacophore in Organic Synthesis

The carbohydrazide functional group (-CONHNH2) is a highly versatile building block, or synthon, in organic synthesis. nih.govnih.gov Its utility stems from the presence of multiple reactive sites, allowing for the construction of a diverse range of heterocyclic systems. nih.govresearchgate.net Carbohydrazides are frequently employed as precursors for the synthesis of heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles. ajgreenchem.comajgreenchem.com

In addition to its role as a synthon, the carbohydrazide moiety is recognized as an important pharmacophore, a molecular feature responsible for a drug's pharmacological activity. nih.gov Compounds containing a carbohydrazide group have been reported to exhibit a wide array of biological effects, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. ajgreenchem.combenthamdirect.comchemicalbook.com The ability of the hydrazide group to coordinate with metal ions also makes these compounds valuable in the development of coordination compounds and energetic materials. ajgreenchem.comchemicalbook.com

Rationale for Investigating Halogenated Triazole-Carbohydrazide Systems: Focus on 5-Bromo-2H-triazole-4-carbohydrazide

The introduction of halogen atoms, such as bromine, into heterocyclic structures is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a molecule. Halogenation can influence factors like lipophilicity, metabolic stability, and binding affinity to biological targets. acs.org For instance, the replacement of a hydrogen atom with a halogen can lead to enhanced biological activity. nih.gov

Specifically, the bromination of triazole rings can lead to compounds with altered electronic properties and reactivity, potentially enhancing their therapeutic potential. rsc.org The investigation of this compound is therefore driven by the hypothesis that the combination of the proven triazole scaffold, the versatile carbohydrazide moiety, and the strategic placement of a bromine atom could result in a compound with unique and potentially valuable chemical and biological characteristics. The bromine atom can also serve as a handle for further synthetic modifications, allowing for the creation of a library of related derivatives for structure-activity relationship studies.

Overview of Academic Research Trajectories for this compound

Academic research on this compound and its analogues primarily focuses on its synthesis and its use as a precursor for more complex heterocyclic systems. The synthesis of this compound and its derivatives often involves multi-step reaction sequences. nih.gov For example, a common synthetic route might start from a corresponding ester, which is then converted to the hydrazide. nih.gov

While specific biological studies on this compound itself are not extensively documented in publicly available literature, the research trajectory for similar halogenated triazole carbohydrazides involves their evaluation for a range of biological activities. mdpi.comnih.gov Research often extends to the synthesis of Schiff bases and other derivatives from the carbohydrazide moiety to explore their potential as antimicrobial or anticancer agents. nih.gov The structural information for related compounds, such as 5-bromo-2-methyl-2H-1,2,3-triazole-4-carbaldehyde, is available in chemical databases, providing a basis for understanding the physicochemical properties of this class of compounds. uni.lu

Synthetic Pathways to the 2H-Triazole Ring System

The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms and two carbon atoms, existing in two tautomeric forms, 1H- and 4H-1,2,4-triazole. researchgate.net This scaffold is a common feature in many pharmacologically active compounds. frontiersin.orgresearchgate.net The synthesis of this ring system is a well-developed area of organic chemistry, with numerous methods available starting from a variety of precursors. researchgate.netfrontiersin.orgnih.gov

The formation of the 1,2,4-triazole ring frequently involves the cyclization of linear precursors containing the necessary nitrogen and carbon atoms. One of the most common and established methods utilizes hydrazide or acylhydrazide derivatives. researchgate.netresearchgate.net These reactions capitalize on the nucleophilicity of the hydrazine (B178648) moiety to react with various electrophiles, leading to cyclization and the formation of the stable triazole ring.

Classic named reactions for this transformation include:

Pellizzari Reaction: This method involves the reaction of an amide with an acylhydrazide to form a 3,5-disubstituted-1,2,4-triazole. researchgate.netscispace.com For instance, benzamide (B126) and benzoyl hydrazide can react to yield 3,5-diphenyl-1,2,4-triazole. researchgate.netscispace.com

Einhorn-Brunner Reaction: This reaction synthesizes 1,2,4-triazoles through the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid. researchgate.netscispace.com

Modern synthetic approaches have expanded upon these foundational methods, often employing different coupling reagents, catalysts, or reaction conditions to improve yields and substrate scope. For example, 3,4,5-trisubstituted 1,2,4-triazoles can be synthesized from hydrazides and secondary amides through trifluoroanhydride activation, followed by microwave-induced cyclodehydration. isres.org Another approach involves the reaction of hydrazones with amines under aerobic oxidative conditions, using iodine as a catalyst, to form 1,3,5-trisubstituted 1,2,4-triazoles. isres.org Hydrazine itself is a crucial raw material for building various nitrogen-containing compounds, including 1,2,4-triazoles. frontiersin.org

The following table summarizes various methods for the synthesis of the 1,2,4-triazole ring system.

| Starting Materials | Reagents/Conditions | Product Type | Reference |

| Hydrazines and Formamide | Microwave irradiation, catalyst-free | Substituted 1,2,4-triazoles | organic-chemistry.org |

| Amidines and Hydrazines | Metal-free, oxidant-free | 1H-1,2,4-triazol-3-amines | isres.org |

| Hydrazides and Secondary Amides | Trifluoroanhydride, microwave | 3,4,5-Trisubstituted 1,2,4-triazoles | isres.org |

| Hydrazones and Amines | I2 catalyst, aerobic oxidation | 1,3,5-Trisubstituted 1,2,4-triazoles | isres.org |

| Aryl Hydrazines, Paraformaldehyde, NH4OAc, Alcohols | Electrochemical, in situ I2/NH3 | 1,5-Disubstituted and 1-Aryl 1,2,4-triazoles | organic-chemistry.org |

Introducing a bromine atom specifically at the C-5 position of the 1,2,4-triazole ring is a critical step in the synthesis of the target compound. This can be achieved through two main strategies: incorporating the bromine atom into one of the starting materials before ring formation or by direct bromination of a pre-formed triazole ring.

Regioselectivity is a key challenge. The choice of strategy often depends on the stability of the precursors and the directing effects of other substituents on the triazole ring. Direct bromination of an existing C-H bond on the triazole ring can be performed under oxidative conditions. For example, the bromination of a 1,3,5-trisubstituted 1,2,4-triazole at the C-H bond has been demonstrated to furnish the corresponding bromo-product in good yield. mdpi.com The specific conditions for such a reaction, including the choice of brominating agent (e.g., N-bromosuccinimide, bromine) and catalyst, would need to be optimized to ensure selective substitution at the C-5 position.

Alternatively, the bromine atom can be introduced as part of a building block used in the cyclization reaction. For instance, a bromo-substituted imidate or amidine could be used as a precursor in a reaction with a hydrazine derivative. This approach can offer better control over the position of the bromine atom, avoiding potential side reactions or the formation of isomers that can occur with direct halogenation.

Introduction of the Carbohydrazide Functionality at the C-4 Position

The carbohydrazide group (-CONHNH₂) is a key functional moiety of the target molecule. Its introduction at the N-4 position of the triazole ring is a distinct synthetic challenge.

A widely used and reliable method for synthesizing carbohydrazides involves a two-step sequence starting from a carboxylic acid. zsmu.edu.ua The carboxylic acid is first converted to a more reactive ester (esterification), which is then treated with hydrazine hydrate (B1144303) (hydrazinolysis) to yield the desired carbohydrazide. ajgreenchem.com This process is applicable to a wide range of aliphatic, aromatic, and heterocyclic systems. ajgreenchem.comresearchgate.net

In the context of the target molecule, this route would typically be applied if the carbohydrazide were attached to a carbon atom of the ring (e.g., C-3 or C-5). For instance, a precursor like ethyl 5-bromo-1H-1,2,4-triazole-3-carboxylate could be treated with hydrazine hydrate to yield 5-bromo-1H-1,2,4-triazole-3-carbohydrazide. researchgate.netresearchgate.net

To attach the carbohydrazide to the N-4 position, this strategy must be adapted. A plausible pathway could involve a precursor such as 5-bromo-4-amino-1,2,4-triazole. This intermediate could be reacted with ethyl chloroformate to form an N-4-ethoxycarbonylamino derivative. Subsequent treatment of this derivative with hydrazine would then displace the ethoxy group to form the N-4 carbohydrazide.

Beyond the ester-hydrazinolysis route, other methods can be employed to form the carbohydrazide functionality. One alternative involves the use of thiosemicarbazide (B42300) or thiocarbohydrazide as building blocks in the initial ring-forming reaction. chemistryjournal.net For example, reacting a suitable precursor with thiocarbohydrazide can lead to the formation of a 4-amino-5-mercapto-1,2,4-triazole. chemistryjournal.net The amino group at the N-4 position can then serve as a handle for further functionalization to introduce the carbohydrazide moiety.

Another potential route could involve the direct acylation of a hydrazine derivative. The synthesis of various heterocyclic carbohydrazides has been achieved through the acylation of hydrazine hydrate or substituted hydrazines with suitable acylating agents. researchgate.netmdpi.com For the target molecule, this could hypothetically involve the reaction of 5-bromo-1,2,4-triazole with a reagent like carbic anhydride followed by reaction with hydrazine, or a more direct approach using a reagent that can deliver the -CONHNH₂ group to the N-4 nitrogen.

Multi-Step Synthetic Approaches and Optimization of Reaction Conditions

Optimization of reaction conditions is paramount for the success of any multi-step synthesis. Key parameters that are typically optimized include:

Solvent: The choice of solvent can significantly impact reaction rates and yields. For triazole synthesis, solvents such as DMF, toluene, dioxane, and various alcohols are commonly used. broadinstitute.org The polarity and boiling point of the solvent are critical considerations, especially for microwave-assisted synthesis. broadinstitute.org

Temperature: Reaction temperatures can range from room temperature to high temperatures under reflux or microwave irradiation. frontiersin.org Optimization is necessary to ensure complete conversion of starting materials while minimizing decomposition or side reactions. broadinstitute.orgrsc.org

Catalyst: Many synthetic transformations for heterocycles are catalyst-dependent. Copper catalysts are frequently used for certain triazole syntheses, while other reactions may proceed under metal-free, acidic, or basic conditions. frontiersin.orgisres.orgorganic-chemistry.org The catalyst loading must also be optimized to balance reaction efficiency and cost. broadinstitute.org

Reaction Time: The duration of the reaction is adjusted to ensure the reaction goes to completion. Progress is often monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). broadinstitute.org

The following table outlines a hypothetical multi-step approach and key optimization parameters for consideration.

| Step | Transformation | Key Reagents | Parameters to Optimize |

| 1 | Formation of 4-amino-1,2,4-triazole-3-thione | Thiocarbohydrazide, Formic acid | Temperature, Reaction Time |

| 2 | Desulfurization/Bromination at C-5 | Oxidizing agent (e.g., HNO3), Brominating agent (e.g., NBS) | Reagent stoichiometry, Solvent |

| 3 | Introduction of N-4 carbohydrazide | Ethyl chloroformate, then Hydrazine hydrate | Base, Temperature, Solvent |

By systematically optimizing these conditions for each step, a practical and efficient route to this compound can be developed. The use of microwave-assisted synthesis can also be explored to potentially reduce reaction times and improve yields. organic-chemistry.orgbroadinstitute.org

Structure

3D Structure

Properties

CAS No. |

106824-84-4 |

|---|---|

Molecular Formula |

C3H4BrN5O |

Molecular Weight |

206 g/mol |

IUPAC Name |

5-bromo-2H-triazole-4-carbohydrazide |

InChI |

InChI=1S/C3H4BrN5O/c4-2-1(3(10)6-5)7-9-8-2/h5H2,(H,6,10)(H,7,8,9) |

InChI Key |

ZSIBCWIQHKPNQU-UHFFFAOYSA-N |

SMILES |

C1(=NNN=C1Br)C(=O)NN |

Canonical SMILES |

C1(=NNN=C1Br)C(=O)NN |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization of 5 Bromo 2h Triazole 4 Carbohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Detailed Analysis of ¹H NMR Chemical Shifts and Proton Coupling Patterns

The ¹H NMR spectrum of 5-bromo-2H-triazole-4-carbohydrazide is predicted to exhibit distinct signals corresponding to the protons of the triazole ring and the carbohydrazide (B1668358) moiety.

Triazole NH Proton: The proton attached to the nitrogen of the 2H-triazole ring is expected to appear as a broad singlet in a significantly downfield region, typically between 13.0 and 15.0 ppm. ncl.res.in This large chemical shift is due to the acidic nature of the N-H proton in the heterocyclic system.

Carbohydrazide Protons (NH and NH₂): The carbohydrazide group (-CONHNH₂) contains three protons. The NH proton adjacent to the carbonyl group is expected to resonate as a singlet in the range of 9.0-11.0 ppm. The terminal NH₂ protons would likely appear as a broader singlet around 4.0-5.0 ppm. The exact positions can be influenced by solvent and concentration due to hydrogen bonding.

Proton Coupling: Given the structure, no significant proton-proton (¹H-¹H) coupling is expected, as the protons are separated by more than three bonds or are on heteroatoms (N, O), leading to a spectrum characterized by singlets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Triazole N-H | 13.0 - 15.0 | Broad Singlet | Highly deshielded, position is solvent-dependent. ncl.res.in |

| Amide N-H | 9.0 - 11.0 | Singlet | Adjacent to the carbonyl group. |

| Amine NH₂ | 4.0 - 5.0 | Broad Singlet | Exchangeable with D₂O. |

¹³C NMR Chemical Shift Analysis and Quaternary Carbon Assignment for the Triazole Ring and Substituents

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, two quaternary carbons in the triazole ring and one carbonyl carbon are the key features.

Triazole Ring Carbons: The triazole ring contains two carbon atoms, C4 and C5. The carbon atom C4, bonded to the carbohydrazide group, is expected to resonate in the range of 140-150 ppm. The C5 carbon, substituted with bromine, will also be in a similar region, around 135-145 ppm. The direct attachment of electronegative nitrogen atoms and the bromine atom significantly influences these shifts. colab.wsresearchgate.net

Carbonyl Carbon: The carbon of the carbohydrazide's carbonyl group (C=O) is anticipated to appear significantly downfield, typically in the 155-170 ppm region, which is characteristic for amide-like carbonyls. youtube.comlibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=O (Carbohydrazide) | 155 - 170 | Characteristic for amide/hydrazide carbonyls. youtube.com |

| C4-Triazole | 140 - 150 | Quaternary carbon attached to the carbohydrazide. researchgate.net |

| C5-Triazole | 135 - 145 | Quaternary carbon attached to bromine. |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Regioselectivity Confirmation

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): As there are no protons within a three-bond coupling distance, a ¹H-¹H COSY spectrum is not expected to show any cross-peaks, confirming the isolated nature of the NH protons.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. For this molecule, it would only confirm the absence of any C-H bonds, as all protons are attached to nitrogen atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful 2D technique for this structure, as it shows long-range (2-3 bond) correlations between protons and carbons. Expected correlations would include:

The triazole NH proton correlating to both triazole carbons (C4 and C5 ).

The amide NH proton correlating to the carbonyl carbon and the C4 of the triazole ring.

The amine NH₂ protons correlating to the amide NH nitrogen (via ¹H-¹⁵N HMBC) and potentially weakly to the carbonyl carbon.

These HMBC correlations would be definitive in confirming the connectivity between the triazole ring and the carbohydrazide substituent. ncl.res.in

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

N-H Stretching: The N-H bonds of the triazole ring and the hydrazide group will exhibit stretching vibrations in the region of 3100-3500 cm⁻¹. libretexts.org Typically, the carbohydrazide NH and NH₂ groups would show distinct, sharp to medium bands in this area.

C=O Stretching: A strong, sharp absorption band, characteristic of the carbonyl group (Amide I band), is expected in the range of 1650-1700 cm⁻¹. libretexts.orgpg.edu.pl Its exact position is influenced by hydrogen bonding.

N-H Bending: The bending vibration of the N-H groups (Amide II band) typically appears around 1550-1620 cm⁻¹. libretexts.org

Triazole Ring Vibrations: The triazole ring itself has characteristic stretching and deformation vibrations that appear in the fingerprint region (1000-1500 cm⁻¹). nih.gov

C-Br Stretching: The carbon-bromine bond stretch is expected to show a strong absorption at lower wavenumbers, typically in the 515-690 cm⁻¹ range. orgchemboulder.commissouri.edu

Raman spectroscopy would provide complementary information. Triazole ring modes are often strong in Raman spectra. aip.orgresearchgate.netresearchgate.net The C=O stretch is also Raman active, while the polar N-H and O-H stretches are typically weaker compared to their IR absorptions.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Triazole, Hydrazide) | Stretching | 3100 - 3500 | Medium-Strong |

| C=O (Carbonyl) | Stretching (Amide I) | 1650 - 1700 | Strong |

| N-H (Hydrazide) | Bending (Amide II) | 1550 - 1620 | Medium |

| C=N/N=N (Triazole) | Ring Stretching | 1400 - 1500 | Medium |

| C-Br | Stretching | 515 - 690 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Elucidation

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns.

The fragmentation of this compound under electron impact (EI) or electrospray ionization (ESI) would likely proceed through several key pathways:

Molecular Ion Peak (M⁺): The most critical information is the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will show a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity, which is a definitive indicator for the presence of a single bromine atom. researchgate.net

Key Fragmentation Pathways: Common fragmentation patterns for hydrazides involve the cleavage of the N-N bond and the bonds adjacent to the carbonyl group. libretexts.orglibretexts.org

Loss of the terminal amine group (•NH₂).

Loss of the entire hydrazide moiety (•N₂H₃).

Cleavage of the amide C-N bond to generate the triazole-carbonyl cation [M - N₂H₃]⁺.

Decarbonylation (loss of CO) from fragment ions.

Loss of N₂ from the triazole ring is a common fragmentation pathway for triazole-containing compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. nih.gov For this compound (C₃H₄BrN₅O), HRMS would confirm the exact mass, distinguishing it from any other compound with the same nominal mass but a different elemental composition. The precise isotopic pattern of the M⁺ and M+2 peaks would further corroborate the presence and number of bromine atoms in the structure. researchgate.netresearchgate.net

X-ray Crystallography for Solid-State Molecular Structure Determination

Substituted 1,2,4-triazole (B32235) compounds have been observed to crystallize in various crystal systems, with monoclinic and triclinic systems being quite common. mdpi.comrsc.org For instance, the related compound 4-benzylideneamino-5-mercapto-1,2,4-triazole crystallizes in the monoclinic space group P2₁/c. rsc.org Another example, a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative, was found to crystallize in the triclinic system with the P-1 space group. mdpi.com The specific crystal system and space group for this compound would be determined by the conditions of its crystallization and the nature of its intermolecular interactions.

The table below presents representative crystallographic data for a substituted 1,2,4-triazole derivative, illustrating the type of information obtained from an X-ray diffraction study.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

| γ (°) | 103.8180(10) |

| Volume (ų) | - |

| Z | - |

Data for a representative 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative. mdpi.com

The conformation of this compound would be determined by the rotational freedom around its single bonds. The triazole ring itself is expected to be planar due to its aromatic character. nih.gov However, the orientation of the carbohydrazide substituent relative to the triazole ring can vary. In the solid state, the observed conformation will be the one that minimizes steric hindrance and maximizes favorable intermolecular interactions.

Intermolecular interactions play a crucial role in the packing of molecules within a crystal lattice. For a molecule like this compound, several types of interactions are anticipated:

Hydrogen Bonding: The carbohydrazide group contains both hydrogen bond donors (-NH, -NH₂) and a hydrogen bond acceptor (C=O). The nitrogen atoms of the triazole ring are also potential hydrogen bond acceptors. nih.gov These groups are likely to form a network of intermolecular hydrogen bonds, which would be a dominant force in the crystal packing. rsc.org

Halogen Bonding: The bromine atom on the triazole ring can participate in halogen bonding, where it acts as an electrophilic region and interacts with a nucleophilic atom (like an oxygen or nitrogen) on an adjacent molecule.

π–π Stacking: The aromatic triazole rings of adjacent molecules may stack on top of each other, contributing to the stability of the crystal structure. mdpi.com

The following table provides typical bond lengths for a related 1,2,4-triazole derivative, which would be expected to be similar in this compound.

| Bond | Length (pm) |

|---|---|

| C-S | 167.3 |

| N-N (ring) | 137.0 |

| N-N (side-chain, hydrazino) | 139.6 |

| N(2)-C(3) | 128.7 |

| C(3)-N(4) | 136.7 |

| N(4)-C(5) | 138.1 |

| C(5)-N(1) | 134.0 |

Data for 4-benzylideneamino-5-mercapto-1,2,4-triazole. rsc.org

1,2,4-Triazoles can exist in different tautomeric forms depending on the position of the hydrogen atom on the triazole ring. nih.govresearchgate.net The main tautomers are the 1H, 2H, and 4H forms. The relative stability of these tautomers is influenced by the nature and position of the substituents on the ring. nih.gov For this compound, the specified name indicates the 2H tautomer.

X-ray crystallography can be instrumental in identifying the predominant tautomeric form in the solid state. The observed bond lengths within the triazole ring can provide evidence for one tautomer over another. For example, a shorter N(2)–N(3) bond length in a 1,2,3-triazole derivative was used to confirm the position of the ring hydrogen on N(1). capes.gov.br

In addition to experimental methods, computational studies using density functional theory (DFT) can be employed to calculate the relative energies of the different tautomers and predict the most stable form. nih.gov The interplay between the electronic effects of the bromo and carbohydrazide substituents and the intermolecular interactions, particularly hydrogen bonding, will ultimately determine the tautomeric form adopted by the molecule in the crystal lattice. The presence of different tautomers can have significant implications for the molecule's chemical reactivity and biological activity.

Computational Chemistry and Theoretical Investigations of 5 Bromo 2h Triazole 4 Carbohydrazide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and molecular geometry of chemical compounds. By employing DFT methods, researchers can gain detailed insights into the fundamental properties of molecules like 5-bromo-2H-triazole-4-carbohydrazide.

Optimization of Molecular Geometries and Exploration of Conformational Landscapes

A crucial first step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. nih.gov This process involves adjusting bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. For triazole derivatives, this optimization is often performed using specific basis sets, such as 6-311++G(d,p), to ensure accuracy. mdpi.com The resulting optimized structure provides the foundation for all subsequent computational calculations. nih.gov

The exploration of the conformational landscape is also critical, especially for flexible molecules. This involves identifying different spatial arrangements of the atoms (conformers) and determining their relative energies. For related triazole systems, constrained optimization techniques have been used to define specific conformations, although this can sometimes lead to numerical instabilities. researchgate.net A more elegant approach involves normal mode-based optimization, which balances the fixing of certain geometric parameters with the relaxation of vibrational degrees of freedom. researchgate.net Understanding the conformational preferences is essential for predicting how the molecule will interact with its environment.

Prediction of Spectroscopic Parameters (e.g., IR, NMR, UV-Vis) for Comparative Analysis

DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the optimized geometry. The vibrational frequencies and their corresponding intensities are determined, providing a detailed picture of the molecule's vibrational modes. For instance, in similar carbohydrazide (B1668358) compounds, the N-H stretching vibrations are typically predicted in the range of 3300-3500 cm⁻¹, and C=O stretching modes are also identified with high accuracy. nih.gov The agreement between calculated and experimental IR spectra is often quantified using a correlation coefficient (R²), with high values indicating a good match. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, a feature of DFT, is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values can be compared directly with experimental spectra. For example, in a related triazole carbohydrazide, the chemical shifts of amide and imino protons, as well as aromatic protons and carbons in the triazole ring, have been calculated and shown to be in good harmony with experimental results. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to simulate UV-Vis absorption spectra. bhu.ac.in This method calculates the electronic transitions between molecular orbitals, predicting the absorption wavelengths (λmax) and oscillator strengths. nih.gov The influence of different solvents on the electronic transitions can also be modeled, providing a comprehensive understanding of the molecule's photophysical properties. nih.gov

A comparative table of experimental versus theoretical spectroscopic data for a related triazole derivative is presented below to illustrate the predictive power of these computational methods.

| Spectroscopic Data Comparison for a Triazole Derivative | Experimental Value | Calculated Value |

| IR (cm⁻¹) | ||

| N-H Stretch | 3316 | 3336 |

| C=O Stretch | 1686 | 1684 |

| ¹H NMR (ppm) | ||

| Amide Proton | 12.18 | 10.29 |

| Imine Proton | 8.85 | 8.21 |

| ¹³C NMR (ppm) | ||

| Carbonyl Carbon | 157.78 | 164.00 |

| Imine Carbon | 147.68 | 152.40 |

Data adapted from a study on a similar (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide molecule. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A smaller gap suggests that the molecule is more easily excitable and more reactive. TD-DFT calculations can reveal that charge transfer occurs within the molecule upon electronic excitation. mdpi.com The analysis of these orbitals helps in predicting the reactive sites within the molecule. For instance, the distribution of HOMO and LUMO across the molecular structure can indicate which atoms are involved in electron donation and acceptance during chemical reactions.

| Frontier Orbital Properties | Description |

| HOMO | Highest Occupied Molecular Orbital; relates to the molecule's ability to donate electrons (nucleophilicity). youtube.com |

| LUMO | Lowest Unoccupied Molecular Orbital; relates to the molecule's ability to accept electrons (electrophilicity). youtube.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; a smaller gap often indicates higher reactivity. |

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme. researchgate.net

Prediction of Binding Modes and Affinities with Relevant Biomolecular Targets

Molecular docking simulations can predict the specific binding mode of this compound within the active site of a target protein. The simulations generate various possible conformations, or "poses," of the ligand within the binding pocket and score them based on their predicted binding affinity. mdpi.com The binding affinity, often expressed as a binding energy (e.g., in kcal/mol), indicates the strength of the interaction between the ligand and the target. nih.gov A lower binding energy generally suggests a more stable and favorable interaction. mdpi.com For triazole derivatives, docking studies have been successfully used to predict their binding to various targets, including human carbonic anhydrase IX and other enzymes implicated in disease. nih.govnih.gov

Elucidation of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the ligand-target complex. These interactions are crucial for the ligand's biological activity.

Hydrogen Bonding: Hydrogen bonds are critical directional interactions that significantly contribute to binding specificity and affinity. Docking studies can identify the specific amino acid residues in the target protein that form hydrogen bonds with the functional groups of the ligand, such as the carbohydrazide moiety or the triazole ring. nih.govrsc.org

Hydrophobic Interactions: These non-covalent interactions occur between nonpolar groups and are also vital for the stability of the complex. The bromo-substituted phenyl ring of the molecule, for example, could engage in hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov

Other Interactions: Other important interactions that can be identified include π-π stacking, where the aromatic rings of the ligand and protein residues interact, and van der Waals forces. nih.govnih.gov Understanding this network of interactions is essential for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors. nih.gov

| Key Intermolecular Interactions in Ligand-Target Binding | Description |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. rsc.org |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the target protein. nih.gov |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. nih.gov |

| van der Waals Forces | Weak, non-specific attractions between atoms. nih.gov |

In Silico Prediction of Pharmacokinetic Profiles (ADME Analysis)

In modern drug discovery, the early assessment of pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—is critical to prevent late-stage failures of drug candidates. Computational, or in silico, methods provide a rapid and cost-effective means to predict the ADME profile of a compound before its synthesis. nih.govnih.gov For heterocyclic compounds like this compound and its derivatives, various computational tools and web servers, such as SwissADME and pkCSM, are employed to estimate these properties. nih.gov These platforms calculate a range of molecular descriptors that correlate with the behavior of a molecule in a biological system.

The in silico analysis for triazole derivatives typically involves the evaluation of several key parameters. nih.govnih.gov These include predictions for human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, P-glycoprotein (P-gp) substrate or inhibitor potential, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for metabolism. nih.gov For instance, high predicted HIA suggests good potential for oral bioavailability. Conversely, prediction as a P-gp substrate might indicate that the compound could be actively pumped out of cells, reducing its efficacy. Inhibition of CYP enzyme isoforms can lead to adverse drug-drug interactions. These computational predictions help guide the structural modification of lead compounds to optimize their pharmacokinetic profile. nih.gov

Table 1: Representative In Silico ADME Profile for a Hypothetical this compound Derivative This table is illustrative and based on typical parameters evaluated for similar heterocyclic compounds.

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption | > 90% | High potential for absorption from the gut |

| Caco-2 Permeability (log Papp) | > 0.9 | High permeability |

| Distribution | ||

| VDss (log L/kg) | > -0.15 | Moderate to high distribution in tissues |

| BBB Permeability (logBB) | < -1.0 | Low potential to cross the blood-brain barrier |

| P-glycoprotein Substrate | Yes | Potential for active efflux from cells |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Low risk of interaction with CYP1A2 pathway |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2D6 Inhibitor | No | Low risk of interaction with CYP2D6 pathway |

| CYP3A4 Inhibitor | No | Low risk of interaction with CYP3A4 pathway |

| Excretion | ||

| Total Clearance (log ml/min/kg) | > 0.5 | Predicted to be efficiently cleared from the body |

| AMES Toxicity | No | Predicted to be non-mutagenic |

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an oral drug. This assessment is often based on established rule sets derived from the analysis of successful oral drugs. The most famous of these is Lipinski's Rule of Five, which states that a compound is likely to have poor absorption or permeation if it violates more than one of the following criteria: a molecular weight (MW) of ≤ 500 Daltons, a lipophilicity value (LogP) of ≤ 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA). researchgate.net

Table 2: Predicted Physicochemical and Drug-Likeness Properties for this compound This table presents calculated values for the parent compound to assess its drug-likeness.

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (g/mol) | 221.03 | ≤ 500 | Yes |

| Lipophilicity (LogP) | 0.85 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 3 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 4 | ≤ 10 | Yes |

| Other Parameters | Guideline | Compliance | |

| Topological Polar Surface Area (TPSA) | 90.7 Ų | < 140 Ų | Yes |

| Number of Rotatable Bonds | 1 | ≤ 10 | Yes |

| Bioavailability Score | 0.55 | - | Favorable |

Development of Quantitative Structure-Activity Relationship (QSAR) Models for Derivative Libraries

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that variations in the structural or physicochemical properties of molecules within a series lead to changes in their biological activity. By developing a robust QSAR model, it becomes possible to predict the activity of new, unsynthesized derivatives, thereby prioritizing the synthesis of the most promising candidates and reducing costs. nih.govnih.gov

The development of a QSAR model for a library of derivatives based on the this compound scaffold would involve several key steps. First, a dataset of compounds with experimentally determined biological activities (e.g., IC₅₀ values against a specific enzyme or cell line) is compiled. Next, for each molecule, a wide range of "descriptors" are calculated. These descriptors quantify various aspects of the molecule's structure, including steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) properties. Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, an equation is generated that best correlates the descriptors with the observed biological activity. nih.gov The predictive power of the resulting model is then rigorously validated using internal and external test sets of compounds. For example, a 3D-QSAR study on 1,2,4-triazole (B32235) derivatives identified steric and electrostatic fields as key contributors to their anticancer activity, providing a roadmap for future design.

Table 3: Example of a QSAR Model Equation and its Statistical Quality This table is a hypothetical representation of a QSAR model for a series of triazole derivatives.

Chemical Reactivity and Derivatization Strategies for 5 Bromo 2h Triazole 4 Carbohydrazide

Reactions Involving the Carbohydrazide (B1668358) Moiety

The carbohydrazide group (-CONHNH2) is a highly reactive functional group that readily participates in several types of organic reactions. This reactivity is harnessed to construct more complex molecular architectures.

The reaction of carbohydrazides with aldehydes and ketones is a fundamental transformation that leads to the formation of hydrazones. benthamopen.comresearchgate.net This condensation reaction typically proceeds by heating the carbohydrazide with the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. nih.gov The resulting hydrazones are characterized by the presence of a C=N-NH-C=O linkage.

The general reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon, followed by the elimination of a water molecule. A variety of substituted aldehydes and ketones can be employed in this reaction, leading to a diverse library of hydrazone derivatives. nih.gov The formation of these hydrazones can be confirmed by spectroscopic methods, such as 1H-NMR, which shows the disappearance of the NH2 protons of the carbohydrazide and the appearance of a new signal for the N=CH proton. nih.gov

These hydrazone derivatives are not merely synthetic intermediates but can also exhibit interesting chemical properties and biological activities. benthamopen.com

Table 1: Examples of Condensation Reactions

| Carbonyl Compound | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Substituted Benzaldehydes | N'-Arylidenecarbohydrazides | Ethanol (B145695), reflux, catalytic H2SO4 | nih.gov |

The carbohydrazide moiety is a key precursor for the synthesis of various five-membered heterocyclic rings through intramolecular cyclization reactions. These reactions often involve the initial formation of an intermediate, which then undergoes ring closure to yield the final heterocyclic system.

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from carbohydrazides through various methods. nih.govnih.gov One common approach involves the reaction of the carbohydrazide with a one-carbon synthon, such as carbon disulfide in the presence of a base, followed by oxidative cyclization. nih.gov Another method involves the dehydrative cyclization of a diacylhydrazine intermediate. The formation of the 1,3,4-oxadiazole (B1194373) ring is a valuable transformation in medicinal chemistry, as this scaffold is present in many biologically active compounds. researchgate.net

Thiadiazoles: Similarly, 1,3,4-thiadiazoles can be prepared from carbohydrazides. nih.govnih.gov A typical method involves the reaction of the carbohydrazide with a thiocarbonyl-transfer reagent, such as carbon disulfide or thiophosgene, to form a thiosemicarbazide (B42300) intermediate, which then undergoes cyclization. nih.gov Acid-catalyzed cyclization of thiosemicarbazides is a common route to 1,3,4-thiadiazoles. nih.gov The resulting 1,3,4-thiadiazole (B1197879) derivatives are known to possess a wide range of biological activities.

Triazoles: The carbohydrazide functionality can also be a precursor for the formation of 1,2,4-triazole (B32235) rings. nih.govresearchgate.net This is often achieved by reacting the carbohydrazide with an appropriate nitrogen-containing reagent. For instance, reaction with an isothiocyanate can lead to a thiosemicarbazide, which upon cyclization under basic conditions can yield a 1,2,4-triazole-3-thione. nih.gov These triazole derivatives are important heterocyclic systems with diverse applications. researchgate.netrsc.org

Table 2: Synthesis of Fused Heterocycles

| Target Heterocycle | Reagents and Conditions | Reference |

|---|---|---|

| 1,3,4-Oxadiazole | CS2, KOH, EtOH, then reflux | nih.gov |

| 1,3,4-Thiadiazole | Substituted isothiocyanates, then H3PO4 | nih.gov |

The carbohydrazide moiety can participate in Mannich-type reactions, which involve the aminoalkylation of an acidic proton located on a nitrogen atom. In the context of 5-bromo-2H-triazole-4-carbohydrazide, the NH proton of the hydrazide group can react with formaldehyde (B43269) and a primary or secondary amine to yield N-aminomethylated derivatives. nih.gov

These reactions are typically carried out in a suitable solvent like ethanol at room temperature or under reflux. The reaction proceeds through the formation of an iminium ion from formaldehyde and the amine, which then electrophilically attacks the nitrogen atom of the carbohydrazide. This reaction provides a straightforward method for introducing additional aminoalkyl substituents into the molecule, further diversifying its chemical structure. nih.gov

Transformations at the Bromine Position of the Triazole Ring

The bromine atom at the 5-position of the triazole ring is a key handle for further functionalization of the heterocyclic core. This position is susceptible to various transformations, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

The bromine atom on the electron-deficient triazole ring can be displaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. nih.govnih.gov The electron-withdrawing nature of the triazole ring facilitates this reaction. A range of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the bromide ion, leading to the formation of 5-substituted triazole derivatives. nih.gov

The reaction conditions for SNAr reactions typically involve heating the bromo-triazole with the nucleophile in the presence of a base in a polar aprotic solvent. The ease of substitution depends on the nature of the nucleophile and the specific reaction conditions employed.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely used to functionalize halogenated heterocycles. nih.govrsc.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction involves the coupling of the this compound with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. rsc.orglibretexts.orgmdpi.com This reaction is highly versatile and allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 5-position of the triazole ring. bham.ac.uknih.govresearchgate.net The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the reaction. nih.govsci-hub.se

Heck Reaction: The Heck reaction provides a method for the vinylation of the triazole ring. organic-chemistry.orglibretexts.org It involves the palladium-catalyzed coupling of the this compound with an alkene in the presence of a base. nih.govbeilstein-journals.orgmdpi.com This reaction leads to the formation of 5-vinyltriazole derivatives, which can be further elaborated into other functional groups. The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of reaction conditions. libretexts.org

Table 3: Palladium-Catalyzed Cross-Coupling Reactions | Reaction Type | Coupling Partner | Catalyst System | Reference | | --- | --- | --- | | Suzuki-Miyaura | Arylboronic acids | Pd(PPh3)4, Na2CO3 | nih.gov | | Heck | Alkenes | Pd(OAc)2, PPh3, base | nih.govbeilstein-journals.org |

Modifications and Substitutions at the Triazole Nitrogen Atoms (e.g., N-Alkylation)

The triazole ring contains nitrogen atoms that can be sites for further chemical modification, most notably through N-alkylation. The presence of a bromine atom on the triazole ring, as in this compound, can significantly influence the regioselectivity of such reactions. Research into the alkylation of similar bromo-substituted NH-1,2,3-triazoles has shown that the reaction can proceed with high selectivity. organic-chemistry.org

Specifically, the reaction of 4-bromo-NH-1,2,3-triazoles with various alkyl halides in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) has been demonstrated to yield N-2 substituted products. organic-chemistry.org This bromo-directed N-2 alkylation is a key strategy for selectively functionalizing one of the triazole nitrogens. The bromine atom acts as a removable directing group, which can suppress undesired alkylation pathways and ensure high regioselectivity. organic-chemistry.org

Optimization of the reaction conditions, including the choice of solvent and temperature, is crucial for maximizing this selectivity. For instance, conducting the reaction in DMF at a reduced temperature of -10°C has been found to produce the best results for N-2 alkylation. organic-chemistry.org Following the successful and selective alkylation at the N-2 position, the bromine atom can be subjected to further transformations, such as hydrogenation to yield 2,4-disubstituted triazoles or Suzuki cross-coupling reactions to generate 2,4,5-trisubstituted triazoles. organic-chemistry.org This two-step sequence provides an efficient and versatile route to a wide array of poly-substituted triazole derivatives. organic-chemistry.org

Table 1: Regioselective N-Alkylation of Bromo-Substituted NH-Triazoles

This table summarizes the typical conditions and outcomes for the N-alkylation of bromo-triazoles, a reaction directly applicable to modifying the nitrogen atoms of the 5-bromo-2H-triazole scaffold.

| Reactant (Triazole) | Reagent (Alkylating Agent) | Base / Solvent | Key Outcome | Reference |

| 4-Bromo-NH-1,2,3-triazole | Alkyl Halides (e.g., Iodomethane, Benzyl bromide) | K₂CO₃ / DMF | Regioselective alkylation at the N-2 position | organic-chemistry.org |

| 4-Bromo-NH-1,2,3-triazole | Alkyl Halides | K₂CO₃ / DMF at -10°C | Optimized regioselectivity for N-2 substitution | organic-chemistry.org |

Synthesis of Novel Hybrid Molecules Incorporating the this compound Scaffold

The this compound structure is a valuable scaffold for the synthesis of novel hybrid molecules. These hybrids are created by covalently linking the core triazole structure to other distinct chemical moieties, often other heterocyclic rings, to generate a single molecule with combined structural features. mdpi.comresearchgate.net The carbohydrazide functional group is a particularly versatile handle for initiating such synthetic transformations.

One primary strategy involves the reaction of the carbohydrazide group with various electrophilic reagents to form new ring systems. For example, hydrazides can react with isothiocyanates to form acylthiocarbohydrazides, which can then undergo alkaline cyclization to produce 1,2,4-triazole-3-thiones. nih.gov Similarly, condensation of a hydrazide with aldehydes or ketones can lead to the formation of hydrazones, which can be key intermediates for further cyclization into various heterocyclic systems. researchgate.net Research has demonstrated the use of a hydrazide intermediate, 1-(hydrazinylcarbonylmethyl)-1H-benzotriazole, to react with substituted aldehydes, leading to the formation of 1,2,4-triazolylbenzotriazoles, showcasing a clear pathway from a hydrazide to a complex hybrid molecule. researchgate.net

Another powerful and widely used method for creating hybrid molecules is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govresearchgate.net This reaction forges a stable 1,2,3-triazole ring by joining a terminal alkyne with an azide (B81097). To utilize this method, the this compound scaffold would first need to be functionalized with either an azide or a terminal alkyne group. For instance, the carbohydrazide moiety could potentially be converted into an azide, or an alkyl group bearing a terminal alkyne could be attached at one of the triazole nitrogens via N-alkylation. nih.gov This modified scaffold could then be "clicked" with a complementary azide or alkyne-functionalized molecule, such as a benzimidazole, quinoline, or pyrazole (B372694) derivative, to rapidly and efficiently assemble complex hybrid structures. nih.govnih.gov This modular approach allows for the combination of diverse pharmacophores into a single molecular entity. researchgate.netnih.gov

Table 2: Strategies for Synthesizing Hybrid Molecules from a Triazole-Carbohydrazide Scaffold

This table outlines key synthetic strategies for developing hybrid molecules, using the functional groups of the title compound as a starting point.

| Starting Functional Group | Reaction Type | Reagents | Resulting Hybrid Structure | Reference |

| Carbohydrazide | Condensation / Cyclization | Substituted Aldehydes | Fused or linked heterocyclic systems (e.g., Triazolyl-benzotriazoles) | researchgate.net |

| Carbohydrazide | Cyclization | Carbon Disulfide / Base | 1,3,4-Oxadiazole-2-thione ring | |

| Triazole Nitrogen (N-H) | N-Alkylation followed by CuAAC | Propargyl Bromide, then an Aryl Azide with a Cu(I) catalyst | 1,2,3-triazole linked hybrid molecule | nih.gov |

| Bromo-substituent | Suzuki Cross-Coupling | Arylboronic Acids with a Palladium catalyst | Aryl-substituted triazole hybrid | frontiersin.org |

Structure Activity Relationship Sar Studies and Mechanistic Insights into Biological Interactions of 5 Bromo 2h Triazole 4 Carbohydrazide Derivatives

Influence of Structural Modifications on the Triazole and Carbohydrazide (B1668358) Moieties on Biological Activity

The 1,2,4-triazole (B32235) ring is a versatile scaffold in medicinal chemistry, capable of a wide range of interactions with biological macromolecules. doaj.orgnih.gov Its biological activity can be significantly altered by the nature and position of substituents. doaj.org Similarly, the carbohydrazide moiety is a key pharmacophore that contributes to the biological profile of many compounds through its ability to form hydrogen bonds and act as a linker. ajgreenchem.comchemicalbook.com

Modifications of the 1,2,4-triazole ring in various derivatives have been shown to have a profound impact on their biological activity. For instance, the introduction of different substituents on the triazole ring can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity to target proteins. nih.gov Studies on related 1,2,4-triazole derivatives have demonstrated that the nature of the substituent at various positions of the triazole ring is a critical determinant of their pharmacological effects. researchgate.net For example, in a series of myrtenal (B1677600) derivatives bearing a 1,2,4-triazole moiety, the incorporation of the triazole-thioether group was found to be beneficial for enhancing antifungal activity. nih.gov

The carbohydrazide moiety and its derivatives, such as hydrazones, are also crucial for biological activity. They can act as a flexible linker, allowing the molecule to adopt a favorable conformation for binding to a receptor or enzyme active site. The hydrogen bonding capabilities of the carbohydrazide group are instrumental in forming stable complexes with biological targets. ajgreenchem.com In a study of cyanoacetohydrazide linked to 1,2,3-triazoles, the cyanoacetohydrazide pharmacophore was essential for their α-glucosidase inhibitory activity. nih.gov The synthesis of various 1,2,4-triazole derivatives bearing a carbohydrazide moiety has been reported to yield compounds with significant antibacterial activity. paperbuzz.orgeurjchem.com

The following table summarizes the observed influence of structural modifications on the biological activity of related triazole derivatives:

| Compound Series | Modification | Effect on Biological Activity | Reference |

| Myrtenal-1,2,4-triazole derivatives | Incorporation of 1,2,4-triazole-thioether moiety | Enhanced antifungal activity | nih.gov |

| Bis-1,2,4-triazole derivatives | Dihalobenzyl groups | Increased antibacterial and antifungal efficacy compared to monohalobenzyl groups | nih.gov |

| Cyanoacetohydrazide-1,2,3-triazole hybrids | Cyanoacetohydrazide pharmacophore | Essential for α-glucosidase inhibition | nih.gov |

| 1,2,4-Triazole derivatives | Carbohydrazide moiety | Conferred antibacterial properties | paperbuzz.orgeurjchem.com |

Role of the Bromine Atom in Modulating Molecular Interactions and Biological Activity

The presence of a bromine atom on the triazole ring of 5-bromo-2H-triazole-4-carbohydrazide derivatives is expected to significantly influence their physicochemical properties and biological activity. Halogen atoms, including bromine, can participate in various non-covalent interactions, such as halogen bonding, which can contribute to the affinity and selectivity of a ligand for its target.

In general, the introduction of a halogen atom can alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the electron-withdrawing nature of bromine can influence the electronic distribution within the triazole ring, potentially modulating its pKa and hydrogen bonding capabilities. In some cases, electron-withdrawing substituents on a 1,2,4-triazole ring have been shown to result in potent biological activity. nih.gov

While direct studies on this compound are limited, research on other brominated heterocyclic compounds provides insights into the potential roles of the bromine atom. For example, certain brominated 1,2,4-triazole derivatives have shown notable biological activities. rroij.com The bromine atom can act as a bulky substituent, influencing the molecule's conformation and its fit within a binding pocket.

Mechanistic Basis of Interactions with Key Biomolecular Targets

The biological effects of this compound derivatives are contingent on their interactions with specific biomolecular targets, such as enzymes and receptors. Understanding these interactions at a molecular level is crucial for elucidating their mechanism of action and for the rational design of more effective therapeutic agents.

Triazole derivatives have been widely investigated as inhibitors of various enzymes. isp.edu.pk For instance, different 1,2,4-triazole derivatives have been reported to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrase (CA). isp.edu.pknih.gov The inhibitory mechanism often involves the triazole ring and its substituents forming key interactions with the active site of the enzyme.

In the case of cholinesterases, structural analysis has revealed two primary substrate binding sites: a catalytic triad (B1167595) and an anionic site. nih.gov Triazole-based inhibitors can interact with these sites, thereby blocking the hydrolysis of acetylcholine. For carbonic anhydrase, triazole derivatives have been shown to bind to the zinc ion in the active site, a crucial component for the enzyme's catalytic activity. frontiersin.org Docking studies have suggested that the inhibitory potential of some 1H-1,2,3-triazole analogs against carbonic anhydrase-II is due to direct binding with the active site residues. frontiersin.org

The following table provides examples of enzyme inhibition by triazole derivatives:

| Enzyme Target | Triazole Derivative Type | Inhibition Mechanism | Reference |

| Acetylcholinesterase (AChE) | Azinane triazole-based derivatives | Interaction with catalytic triad and anionic site | nih.gov |

| Butyrylcholinesterase (BChE) | Azinane triazole-based derivatives | Interaction with catalytic triad and anionic site | nih.gov |

| Carbonic Anhydrase-II | 1H-1,2,3-triazole analogs | Direct binding with active site residues | frontiersin.org |

| α-Glucosidase | Cyanoacetohydrazide-1,2,3-triazole hybrids | Competitive inhibition | nih.gov |

In addition to enzyme inhibition, triazole derivatives have been developed as ligands for various receptors. For example, a series of 1,2,4-triazole derivatives have been synthesized and evaluated as ligands for the 5-HT(1A) serotonin (B10506) receptor. nih.gov These studies revealed that the affinity and selectivity for the receptor were highly dependent on the substitution pattern of the triazole ring. nih.gov Specifically, the presence of a 4-amino group on the triazole ring was found to be a critical structural feature for 5-HT(1A) receptor selectivity. nih.gov

Other research has focused on trisubstituted 1,2,4-triazole derivatives as potent antagonists of the ghrelin receptor. nih.gov While the exact binding modes are still under investigation, these findings highlight the potential of the triazole scaffold to interact with G protein-coupled receptors (GPCRs). The ability of the triazole ring and its substituents to form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds is key to their receptor binding affinity. pensoft.netpensoft.net

Currently, there is a lack of specific information in the reviewed literature regarding the allosteric modulation capabilities of this compound derivatives.

Molecular Dynamics Simulations for Characterizing Ligand-Target Dynamic Interactions

Molecular dynamics (MD) simulations have become an invaluable tool for understanding the dynamic nature of ligand-target interactions. nih.gov These computational methods can provide detailed insights into the conformational changes that occur upon ligand binding and the stability of the resulting complex over time. nih.govpensoft.net

Applications of 5 Bromo 2h Triazole 4 Carbohydrazide As a Privileged Scaffold in Medicinal Chemistry

Design and Development of Novel Bioactive Compounds and Pharmacological Agents

The 5-bromo-2H-triazole-4-carbohydrazide scaffold is a cornerstone for the design of novel bioactive molecules with a wide spectrum of pharmacological activities. researchgate.net Researchers leverage this core structure to synthesize derivatives targeting various diseases, primarily by modifying the carbohydrazide (B1668358) moiety to create hydrazones, amides, and other heterocyclic systems. These modifications aim to enhance binding affinity to specific biological targets and improve pharmacokinetic properties.

Anticancer Activity: Derivatives of the triazole scaffold are a major focus in oncology research. nih.gov By reacting the carbohydrazide with various aldehydes and ketones, scientists have developed numerous compounds with potent anticancer effects. For instance, new 1,2,3-triazole-incorporated 1,3,4-oxadiazole-triazine derivatives have demonstrated significant in vitro anticancer activity against prostate (PC3, DU-145), lung (A549), and breast (MCF-7) cancer cell lines. nih.gov One derivative, featuring a 4-pyridyl moiety, showed exceptional potency with IC₅₀ values as low as 0.16 µM. nih.gov Similarly, other studies on 1,2,3-triazole-4-carboxamide derivatives have identified compounds with significant activity against leukemia, melanoma, and cancers of the lung, central nervous system, ovary, and kidney. researchgate.net The mechanism often involves the inhibition of critical enzymes like protein tyrosine kinases or indoleamine 2,3-dioxygenase 1 (IDO-1), which helps cancer cells evade the immune system. nih.govresearchgate.net

Table 1: Anticancer Activity of Selected Triazole Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Source |

|---|---|---|---|

| 1,2,3-triazole-1,3,4-oxadiazole-triazine (9d) | DU-145 (Prostate) | 0.16 ± 0.083 | nih.gov |

| 1,2,3-triazole-1,3,4-oxadiazole-triazine (9d) | PC3 (Prostate) | 0.17 ± 0.063 | nih.gov |

| 1,2,3-triazole-1,3,4-oxadiazole-triazine (9d) | A549 (Lung) | 0.19 ± 0.075 | nih.gov |

| 1,2,3-triazole-1,3,4-oxadiazole-triazine (9d) | MCF-7 (Breast) | 0.51 ± 0.083 | nih.gov |

| 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole derivative (2.1) | PC3 (Prostate) | Significant Cytotoxicity | nih.gov |

| 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazole derivative (2.2) | PC3 (Prostate) | Significant Cytotoxicity | nih.gov |

Antimicrobial Activity: The triazole nucleus is a well-established pharmacophore in the development of antimicrobial agents. nih.govnih.gov Derivatives synthesized from triazole-carbohydrazide precursors have shown broad-spectrum activity against various bacterial and fungal strains. For example, a series of benzofuran-based 1,2,4-triazole (B32235) derivatives, synthesized from a 5-bromobenzofuran-2-carbohydrazide intermediate, were evaluated for their antibacterial potential. nih.gov One compound in this series displayed excellent therapeutic efficacy against E. coli with a Minimum Inhibitory Concentration (MIC) of 1.80 µg/mL, comparable to the standard drug penicillin. Another derivative was highly active against B. subtilis with an MIC of 1.25 µg/mL. nih.gov Other research has highlighted 1,2,4-triazole-3-thiones bearing a bromo diphenylsulfone moiety as potent agents against B. cereus. nih.gov

Table 2: Antibacterial Activity of Selected Triazole Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Source |

|---|---|---|---|

| Benzofuran-triazole (10a) | E. coli | 1.80 ± 0.25 | nih.gov |

| Benzofuran-triazole (10b) | B. subtilis | 1.25 ± 0.60 | nih.gov |

| 4-Amino-5-aryl-4H-1,2,4-triazole (4-trichloromethyl derivative) | E. coli, B. subtilis, et al. | 5 | nih.gov |

Other Pharmacological Activities: The versatility of the triazole scaffold extends to other therapeutic areas. nih.gov Derivatives have been investigated for their potential as:

Antiviral agents , with the triazole ring being a core component of drugs like Ribavirin. researchgate.netnih.gov

Cholinesterase inhibitors , for potential use in treating Alzheimer's disease. nih.govnih.gov

Actoprotective agents , which help reduce fatigue. zsmu.edu.ua

Anti-inflammatory agents . nih.gov

Application in Scaffold-Hopping and Fragment-Based Drug Design Methodologies

The structural features of this compound make it an ideal candidate for modern drug discovery strategies like scaffold hopping and fragment-based drug design (FBDD).

Scaffold Hopping: Scaffold hopping is a strategy used to identify novel molecular backbones with similar biological activity to a known active compound, often to improve properties or find new intellectual property. nih.gov A triazole ring can serve as a bioisostere for other chemical groups, such as an amide bond, allowing chemists to replace parts of an existing drug molecule while maintaining its three-dimensional orientation and biological function. core.ac.uk For example, a novel 2H-thiazolo[4,5-d] researchgate.netnih.govajgreenchem.comtriazole system was developed as a building block specifically for scaffold hopping applications in medicinal chemistry. nih.gov This demonstrates the principle of using a triazole-based core to generate new chemical entities by replacing an existing heteroaromatic ring in a known bioactive compound. nih.govnih.gov

Fragment-Based Drug Design (FBDD): FBDD is an approach where small, low-complexity molecules (fragments) that bind weakly to a biological target are identified and then optimized into more potent lead compounds. nih.govyoutube.com The this compound scaffold fits the profile of a valuable fragment library component. Its relatively small size and defined chemical vectors (the bromo and carbohydrazide groups) provide clear starting points for fragment evolution. youtube.com Triazole-containing fragments have been successfully used to develop potent inhibitors for challenging targets like the PDEδ-RAS protein-protein interaction, which is implicated in cancer. nih.gov In one study, an initial triazole fragment was optimized through structure-guided design, resulting in a more than 2000-fold improvement in binding activity. nih.gov This highlights the efficiency of using triazole fragments as starting points for developing highly potent and selective inhibitors. nih.govnih.gov

Role in Combinatorial Chemistry Libraries for High-Throughput Screening

Combinatorial chemistry involves the rapid synthesis of a large number of different but structurally related molecules, creating a "library" that can be screened for biological activity through high-throughput screening (HTS). The this compound scaffold is an excellent starting material for building such libraries.

The reactivity of the carbohydrazide functional group is key to its utility in this context. It can readily react with a vast array of commercially available aldehydes, ketones, isothiocyanates, and other electrophiles. nih.govajgreenchem.comraco.cat This allows for the straightforward, parallel synthesis of thousands of unique triazole derivatives. Each derivative maintains the core triazole scaffold but presents a different substituent, systematically exploring the chemical space around the core structure.

For example, a library of 1,2,3-triazole-incorporated oxadiazole-triazine derivatives was synthesized and screened for anticancer activity, leading to the identification of highly potent compounds. nih.gov This approach enables medicinal chemists to quickly establish structure-activity relationships (SAR), identifying which chemical modifications lead to the most significant improvements in biological activity. The bromine atom on the triazole ring also offers another point for diversification using modern cross-coupling reactions, further expanding the potential size and diversity of the chemical library.

Future Perspectives and Emerging Research Avenues for 5 Bromo 2h Triazole 4 Carbohydrazide

Exploration of Novel and Sustainable Synthetic Pathways and Green Chemistry Innovations

The synthesis of novel chemical entities is the cornerstone of drug discovery. For 5-bromo-2H-triazole-4-carbohydrazide, future research will likely focus on the development of synthetic pathways that are not only efficient but also environmentally benign, aligning with the principles of green chemistry.

Current synthetic strategies for triazole derivatives often involve multi-step processes that may utilize hazardous reagents and solvents. nih.govbenthamdirect.com Innovations in green chemistry offer a promising alternative. For instance, the use of eco-friendly solvents such as water, glycerol, or deep eutectic solvents has shown success in the synthesis of 1,2,3-triazoles. consensus.app These green solvents can enhance reaction rates and simplify purification processes. Furthermore, the development of catalyst-free reactions or the use of recyclable catalysts, such as copper nanoparticles, can significantly reduce the environmental impact of the synthesis. consensus.app

Future synthetic explorations for this compound and its derivatives could involve one-pot, multi-component reactions. researchgate.net These reactions, where multiple starting materials react in a single vessel to form the desired product, offer advantages in terms of efficiency, reduced waste generation, and atom economy. Microwave-assisted and ultrasound-assisted organic synthesis are other green techniques that could be employed to accelerate reaction times and improve yields. nih.gov

A comparative table of conventional versus green synthetic approaches for triazole synthesis is presented below:

| Feature | Conventional Synthesis | Green Synthesis |

| Solvents | Often uses volatile and toxic organic solvents. | Employs water, glycerol, ionic liquids, or solvent-free conditions. consensus.apptandfonline.comrsc.org |

| Catalysts | May use stoichiometric amounts of hazardous reagents. | Utilizes catalytic amounts of recyclable or benign catalysts (e.g., copper nanoparticles). consensus.app |

| Energy | Often requires prolonged heating. | Can utilize microwave or ultrasound irradiation for faster reactions. nih.gov |

| Efficiency | Can be multi-step with lower overall yields. | Aims for one-pot, multi-component reactions with high atom economy. |

| Waste | Generates significant amounts of chemical waste. | Minimizes waste production through efficient reactions and recyclable components. |

Integration of Advanced Computational Modeling for Accelerated Predictive Design and Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering the ability to predict the properties and activities of molecules before their synthesis. For this compound, these in silico methods can significantly accelerate the design and optimization of new derivatives with enhanced therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to establish a mathematical correlation between the structural features of this compound derivatives and their biological activities. nih.govphyschemres.orgphyschemres.org By developing robust 3D-QSAR models, researchers can identify key structural modifications that are likely to improve a compound's potency and selectivity. nih.govacs.org

Molecular docking simulations can provide insights into the potential binding modes of this compound and its analogs with various biological targets. nih.govijper.orgnih.govtandfonline.com This technique allows for the virtual screening of large compound libraries to identify promising candidates and helps in understanding the molecular interactions that govern biological activity. cal-tek.eunih.gov

Molecular dynamics (MD) simulations can further refine the understanding of ligand-receptor interactions by simulating the dynamic behavior of the complex over time. This can help in assessing the stability of the binding and in identifying key residues involved in the interaction.

The integration of these computational approaches can lead to a more rational and efficient drug design process, reducing the time and cost associated with the discovery of new therapeutic agents.

Discovery of Unexplored Biological Targets and In-depth Mechanistic Deconvolution

While the full biological potential of this compound remains to be elucidated, the triazole scaffold is known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. nih.govnih.govnih.govmdpi.com Future research should focus on screening this compound and its derivatives against a diverse panel of biological targets to uncover novel therapeutic applications.

The presence of the bromine atom on the triazole ring is of particular interest, as halogenated compounds often exhibit enhanced biological activity. researchgate.net The carbohydrazide (B1668358) moiety also offers a versatile handle for further chemical modifications, allowing for the generation of a diverse library of compounds for biological screening. ajgreenchem.comchemistryjournal.net